PC945 is a novel antifungal compound classified as a triazole, specifically designed for inhalation delivery to treat fungal infections, particularly in the lungs. It has shown significant efficacy against various pathogenic fungi, including strains resistant to conventional antifungal therapies. The compound is notable for its potent inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal membranes.
PC945 was synthesized by Sygnature Discovery Ltd. in Nottingham, UK, and has been developed primarily for the treatment of pulmonary fungal infections. It belongs to the class of triazole antifungals, which are characterized by their ability to inhibit fungal growth by interfering with ergosterol biosynthesis. PC945 has been optimized for inhaled delivery, allowing for high local concentrations in the lungs while minimizing systemic exposure and potential toxicity to other organs .
The synthesis of PC945 involves several key steps that ensure its efficacy and safety as an inhaled therapeutic agent. The compound is micronized to enhance its solubility and bioavailability when administered via inhalation. The initial synthesis process includes the creation of a powder form that is suspended in sodium phosphate-buffered saline with wetting agents to achieve a concentration of 10 mg/mL. This suspension is then diluted with physiological saline before administration .
PC945 has a complex molecular structure characterized by its unique chemical formula:
The structural formula indicates the presence of multiple functional groups that contribute to its antifungal activity. The compound consists of a triazole ring, which is essential for its mechanism of action against fungal pathogens.
The primary chemical reaction involved in the action of PC945 is its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
PC945 functions primarily through the inhibition of ergosterol synthesis in fungi. By targeting lanosterol 14α-demethylase, PC945 disrupts the integrity of the fungal cell membrane.
PC945 exhibits several key physical and chemical properties that contribute to its functionality as an inhaled antifungal agent.
PC945 is primarily investigated for its use in treating pulmonary infections caused by fungi such as Candida spp. and Aspergillus spp., particularly in immunocompromised patients who are at higher risk for severe infections.
PC945 (Opelconazole) is a triazole-based antifungal agent specifically engineered for inhaled delivery via nebulization. Unlike repurposed systemic antifungals, PC945 was purpose-designed to achieve high local concentrations in lung tissue while minimizing systemic exposure. This optimization addresses the pharmacokinetic limitations of existing azoles (e.g., voriconazole, posaconazole), which exhibit rapid absorption from the lungs into systemic circulation when administered via inhalation. PC945’s molecular structure facilitates prolonged retention in pulmonary tissue, enabling sustained antifungal activity at the primary site of infection [1] [5] [9].
The compound functions as a potent inhibitor of fungal Cytochrome P450 51 (CYP51), a critical enzyme for ergosterol biosynthesis. By binding tightly to both CYP51A and CYP51B isoforms of Aspergillus fumigatus (half-maximal inhibitory concentration values: 0.23 μM and 0.22 μM, respectively), PC945 disrupts cell membrane integrity, leading to fungal growth inhibition and death. Preclinical studies reveal its superior potency against Aspergillus fumigatus compared to standard triazoles, with geometric mean minimum inhibitory concentration values of 0.17 μg/mL—14-fold lower than voriconazole and 2.6-fold lower than posaconazole [1] [6] [10].
Table 1: Comparative Antifungal Potency of PC945 Against Aspergillus fumigatus Strains
Antifungal Agent | Geometric Mean MIC (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
---|---|---|---|
PC945 | 0.17 | 0.125 | 1.0 |
Voriconazole | 0.42 | 0.5 | 1.0 |
Posaconazole | Not reported | 0.125 | 0.25 |
Data derived from standardized European Committee on Antimicrobial Susceptibility Testing methodologies [1].
A key pharmacological innovation is PC945’s cellular accumulation and retention within lung tissue. In vitro human alveolus models demonstrate that bronchial epithelial cells absorb up to 12% of administered PC945, maintaining inhibitory concentrations for over 24 hours post-administration despite washout periods. This "reservoir effect" enables persistent antifungal activity and supports once-daily dosing regimens. Furthermore, PC945 retains efficacy against azole-resistant Aspergillus fumigatus strains (e.g., TR34/L98H, TR46/Y121F/T289A), achieving 50% growth inhibition at concentrations of 0.41 μg/mL—3.4-fold lower than voriconazole [4] [7].
Pulmonary aspergillosis—particularly invasive aspergillosis and anastomotic infections in lung transplant recipients—poses persistent therapeutic challenges. Current systemic triazoles face limitations including drug-drug interactions (e.g., with calcineurin inhibitors), hepatic toxicity, and suboptimal lung penetration due to poor vascularization at infection sites like bronchial anastomoses. Consequently, invasive aspergillosis mortality remains high (14–40%), with treatment failure rates exceeding 50% despite standard care [1] [9]. PC945’s inhaled delivery directly targets these unmet needs through two mechanisms:
Localized Therapeutic Effects: Nebulized PC945 achieves lung concentrations >2,000-fold higher than plasma levels in preclinical models. In immunocompromised mice, intranasal PC945 (0.56–14 μg/mouse) reduced fungal burden 7–25-fold more potently than voriconazole at equivalent doses. This high epithelial lining fluid concentration enables effective suppression of Aspergillus penetration through human alveolar barriers at 0.1 μg/mL—concentrations unattainable by oral azoles without systemic toxicity [2] [4] [7].
Synergy with Systemic Antifungals: PC945 exhibits synergistic activity when combined with systemic triazoles. In bilayer alveolar models, apical PC945 (0.1 μg/mL) plus basolateral posaconazole (0.01 μg/mL) suppressed >50% of fungal penetration for 5 days—significantly longer than either agent alone. Similarly, murine survival rates increased to 83% with combined intranasal PC945 and oral posaconazole, versus minimal protection with monotherapies. This synergy extends to azole-resistant strains and may overcome resistance mutations that compromise conventional triazoles [4].
Table 2: Synergistic Effects of PC945 with Systemic Triazoles in Aspergillus Infection Models
Combination Therapy | Model | Efficacy Outcome |
---|---|---|
PC945 (apical) + Posaconazole (basolateral) | Human alveolus bilayer | >50% inhibition of fungal penetration for 5 days |
PC945 (intranasal) + Posaconazole (oral) | Murine invasive aspergillosis | 83% survival at Day 7 post-infection |
PC945 + Voriconazole | Human alveolus bilayer | Complete suppression of hyphal invasion |
Data compiled from in vitro and in vivo synergy studies [4].
Clinically, PC945 has demonstrated salvage efficacy in refractory cases. Two lung transplant patients with anastomotic Aspergillus infections unresponsive to multiple antifungals (including systemic and inhaled amphotericin B) achieved complete resolution within three months of adding nebulized PC945 to their regimens. No drug-drug interactions were observed despite concomitant use of immunosuppressants, underscoring PC945’s limited systemic exposure [1] [9].
PC945’s design also addresses fungal colonization in chronic respiratory diseases (e.g., severe asthma with fungal sensitization). By suppressing fungal proteases and allergens released by metabolically active Aspergillus fumigatus in airways, PC945 may mitigate inflammation-driven airway remodeling. Phase 3 trials are evaluating PC945 within combination regimens for invasive aspergillosis and prophylaxis in lung transplant recipients [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: